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Introduction
Bis(dimethylamino-2-propoxy)copper(II), also known as Cu(dmap)₂, is a copper(II)

coordination complex that has garnered attention as a precursor for the deposition of thin films

for electronic applications.[1] While not directly employed as an active organic electronic

material itself, it is a valuable precursor for creating inorganic thin films, such as copper(I) oxide

(Cu₂O), which can be integrated into organic electronic devices.[2][3][4][5] Cu₂O is a p-type

semiconductor and is a promising candidate for hole transport layers (HTLs) in devices like

perovskite solar cells and organic light-emitting diodes (OLEDs).[6][7][8]

This document provides detailed application notes and experimental protocols for the use of

Bis(dimethylamino-2-propoxy)copper(II) as a precursor for the atomic layer deposition (ALD)

of Cu₂O thin films for organic electronic applications.

Physicochemical Properties of Bis(dimethylamino-
2-propoxy)copper(II)
A summary of the key physicochemical properties of Bis(dimethylamino-2-
propoxy)copper(II) is presented in Table 1. This information is critical for its handling and use
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as a precursor in deposition systems.

Property Value Reference

Synonyms

Cu(dmap)₂, Bis[1-

(dimethylamino)-2-

propanolato]copper

[1]

CAS Number 185827-91-2 [1]

Molecular Formula C₁₀H₂₄CuN₂O₂ [9][10]

Molecular Weight 267.86 g/mol [1]

Appearance Dark purple crystals [1]

Purity min. 97% [11]

Storage

Store in a dry, inert

environment due to air and

moisture sensitivity.

[1]

Application in Organic Electronics: Precursor for
Copper(I) Oxide Hole Transport Layers
The primary application of Bis(dimethylamino-2-propoxy)copper(II) in the context of organic

electronics is as a precursor for the atomic layer deposition (ALD) of high-quality copper(I)

oxide (Cu₂O) thin films.[2][3][4][5] Cu₂O is an attractive material for a hole transport layer (HTL)

due to its p-type conductivity, high hole mobility, and suitable energy levels for efficient hole

injection and transport from the active layer of a device to the anode.[6][7][8]

Atomic Layer Deposition of Cu₂O
ALD is a thin film deposition technique that allows for precise control over film thickness and

uniformity at the atomic level. The use of Bis(dimethylamino-2-propoxy)copper(II) as the

copper precursor with water as the co-reactant enables the deposition of Cu₂O films at

relatively low temperatures.[2][3][4][5]
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A summary of the ALD process parameters for depositing Cu₂O using Cu(dmap)₂ is provided in

Table 2.

Parameter Value Reference

Precursor

Bis(dimethylamino-2-

propoxy)copper(II)

(Cu(dmap)₂)

[2][3][4][5][12]

Co-reactant Water (H₂O) [2][3][4][5][12]

Deposition Temperature Range 110 - 175 °C [2][3][4][5]

Precursor Temperature 100 °C [12]

Growth Rate per Cycle 0.12 ± 0.02 Å [2][3][4][5]

Properties of ALD-Deposited Cu₂O Films
The properties of the resulting Cu₂O films are critical for their performance as an HTL. Key

properties are summarized in Table 3.

Property Value/Observation Reference

Composition
Cu(I) oxide (Cu₂O) confirmed

by XPS
[2][3][4][5]

Crystallinity
X-ray amorphous for thin films

(~5 nm)
[3]

Air Stability

Thin films (~5 nm) oxidize to

Cu(II) upon air exposure.

Capping with a protective layer

like Al₂O₃ can prevent

oxidation.

[3][12]

Band Gap
~2.1 - 2.6 eV (for Cu₂O in

general)
[13]

Conductivity Type p-type (for Cu₂O in general) [13][14]
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Experimental Protocols
Protocol for Atomic Layer Deposition of Cu₂O Thin Films
This protocol describes the deposition of a Cu₂O thin film using a commercial ALD reactor.

Materials and Equipment:

Bis(dimethylamino-2-propoxy)copper(II) (min. 97%)

Deionized water (18 MΩ·cm)

Nitrogen gas (UHP grade)

Substrates (e.g., ITO-coated glass, silicon wafers)

Atomic Layer Deposition (ALD) reactor

Quartz crystal microbalance (QCM) for in-situ growth monitoring

Procedure:

Substrate Preparation:

Clean the substrates by sequential ultrasonication in a series of solvents (e.g., detergent,

deionized water, acetone, isopropanol) for 15 minutes each.

Dry the substrates with a stream of nitrogen gas.

Perform an oxygen plasma treatment or a UV-ozone treatment to create a hydrophilic

surface.

Precursor and Reactor Setup:

Load the Bis(dimethylamino-2-propoxy)copper(II) precursor into a stainless-steel

bubbler and heat to 100 °C.[12]

Load the deionized water into another precursor container and maintain it at room

temperature.
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Install the substrates into the ALD reactor chamber.

Heat the reactor to the desired deposition temperature (e.g., 150 °C).

Maintain a constant flow of nitrogen carrier gas (e.g., 20 sccm).

ALD Cycle:

The ALD cycle for Cu₂O deposition consists of four steps:

1. Cu(dmap)₂ Pulse: Pulse the vapor of Bis(dimethylamino-2-propoxy)copper(II) into

the reactor chamber for a set time (e.g., 1 second).

2. Nitrogen Purge: Purge the chamber with nitrogen gas to remove any unreacted

precursor and byproducts (e.g., 30 seconds).

3. Water Pulse: Pulse water vapor into the chamber (e.g., 1 second).

4. Nitrogen Purge: Purge the chamber with nitrogen gas to remove unreacted water and

byproducts (e.g., 30 seconds).

Film Deposition:

Repeat the ALD cycle until the desired film thickness is achieved. The thickness can be

monitored in-situ using a QCM. For a 10 nm film, approximately 83 cycles would be

required (based on a 0.12 Å/cycle growth rate).

Post-Deposition:

After the deposition is complete, cool down the reactor under a nitrogen atmosphere.

Remove the substrates from the reactor.

If required, deposit a protective capping layer (e.g., Al₂O₃ by ALD) immediately to prevent

oxidation of the Cu₂O film.

Workflow for Fabrication of a Perovskite Solar Cell with
a Cu₂O HTL
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This workflow outlines the general steps for fabricating a perovskite solar cell using a Cu₂O

HTL deposited via ALD from the Bis(dimethylamino-2-propoxy)copper(II) precursor.

Device Fabrication Workflow

1. Substrate Cleaning
(ITO-coated glass)

2. Cu2O HTL Deposition
(ALD with Cu(dmap)2)

3. Perovskite Active Layer Deposition
(e.g., Spin-coating)

4. Electron Transport Layer Deposition
(e.g., PCBM)

5. Top Electrode Deposition
(e.g., Thermal Evaporation of Ag)

6. Device Encapsulation and Testing

Click to download full resolution via product page

Workflow for Perovskite Solar Cell Fabrication.

Signaling Pathways and Logical Relationships
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The logical relationship in the application of Bis(dimethylamino-2-propoxy)copper(II) for

organic electronics is a precursor-to-film-to-device pathway. This is illustrated in the following

diagram.

Material Synthesis and Device Integration

Bis(dimethylamino-2-propoxy)copper(II)
(Cu(dmap)2)

Atomic Layer Deposition (ALD)
+ Water (H2O)

Copper(I) Oxide (Cu2O) Thin Film
(p-type semiconductor) Hole Transport Layer (HTL) Organic Electronic Device

(e.g., Perovskite Solar Cell)

Click to download full resolution via product page

Logical pathway from precursor to device.

Conclusion
Bis(dimethylamino-2-propoxy)copper(II) is a key precursor for the deposition of Cu₂O thin

films via atomic layer deposition. These films have significant potential for application as hole

transport layers in a variety of organic electronic devices. The protocols and data presented in

these notes provide a foundation for researchers to explore the integration of this material into

next-generation organic electronics. Careful control over the deposition process and post-

deposition handling is crucial to achieve high-performance devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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